N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, including a chlorophenyl group, a furan ring, and a phenoxy group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the chlorophenyl and furan intermediates separately, followed by their coupling through a series of reactions.
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Step 1: Synthesis of Chlorophenyl Intermediate
- React 2-chlorobenzyl chloride with a suitable amine under basic conditions to form the chlorophenyl intermediate.
- Reaction conditions: Use of a base such as sodium hydroxide or potassium carbonate, solvent like dichloromethane, and controlled temperature.
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Step 2: Synthesis of Furan Intermediate
- React furfural with an appropriate amine to form the furan intermediate.
- Reaction conditions: Use of a catalyst such as acetic acid, solvent like ethanol, and moderate temperature.
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Step 3: Coupling Reaction
- Combine the chlorophenyl and furan intermediates with 2-[4-(propan-2-yl)phenoxy]acetic acid under coupling conditions to form the final compound.
- Reaction conditions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), solvent like DMF (dimethylformamide), and room temperature.
Industrial Production Methods
Industrial production of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring stringent quality control measures to maintain product purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), nitrating agents like nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
2-(substituted phenoxy)-N-(1-phenylethyl)acetamide: Investigated for its anti-inflammatory and analgesic properties.
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE stands out due to its unique combination of aromatic rings and functional groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C23H24ClNO3 |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C23H24ClNO3/c1-17(2)18-9-11-20(12-10-18)28-16-23(26)25(15-21-7-5-13-27-21)14-19-6-3-4-8-22(19)24/h3-13,17H,14-16H2,1-2H3 |
InChI Key |
FXYDDKGIYIKTHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3 |
Origin of Product |
United States |
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